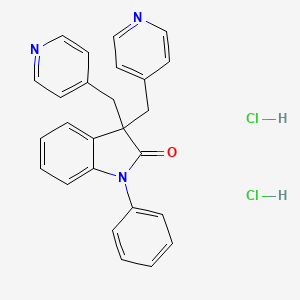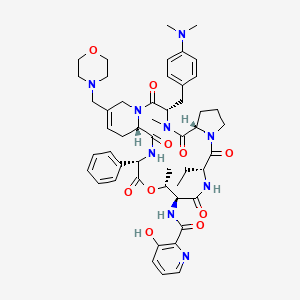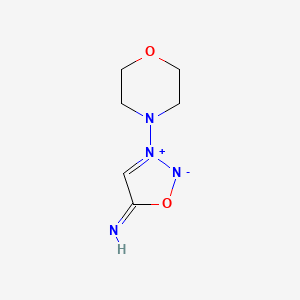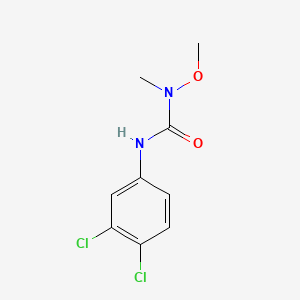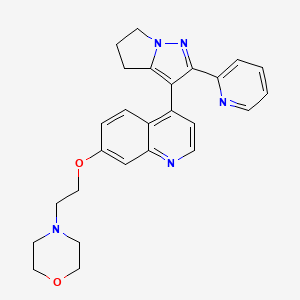
LY2109761
Vue d'ensemble
Description
LY2109761 est un nouveau composé qui agit comme un inhibiteur double du récepteur de type I et de type II du facteur de croissance transformant bêta. Ce composé a montré un potentiel significatif dans diverses applications thérapeutiques, en particulier dans le traitement du cancer et de la fibrose. En inhibant la voie de signalisation du facteur de croissance transformant bêta, this compound peut supprimer la croissance tumorale, les métastases et la fibrose, ce qui en fait un candidat prometteur pour la recherche et le développement futurs .
Applications De Recherche Scientifique
Chemistry: The compound is used as a tool to study the transforming growth factor beta signaling pathway and its role in various chemical processes.
Biology: LY2109761 is used to investigate the biological effects of transforming growth factor beta inhibition, including its impact on cell growth, migration, and differentiation.
Medicine: The compound has shown promise in the treatment of various cancers, including pancreatic cancer and hepatocellular carcinoma, by inhibiting tumor growth and metastasis. .
Industry: This compound is used in the development of new therapeutic agents and as a reference compound in drug discovery and development
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de LY2109761 implique plusieurs étapes, commençant par la préparation d'intermédiaires clésLes conditions réactionnelles impliquent souvent l'utilisation de solvants organiques, de catalyseurs et de paramètres de température et de pression spécifiques pour garantir un rendement et une pureté élevés .
Méthodes de production industrielle
La production industrielle de this compound nécessite une mise à l'échelle du processus de synthèse en laboratoire tout en maintenant la qualité et la constance du produit final. Cela implique l'optimisation des conditions réactionnelles, l'utilisation de matières premières de haute qualité et la mise en œuvre de mesures rigoureuses de contrôle de la qualité. Le processus de production peut également inclure des étapes de purification telles que la recristallisation et la chromatographie pour atteindre les niveaux de pureté souhaités .
Analyse Des Réactions Chimiques
Types de réactions
LY2109761 subit diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction: this compound peut être réduit pour former des dérivés réduits.
Substitution: Le composé peut subir des réactions de substitution, où des groupes fonctionnels spécifiques sont remplacés par d'autres groupes.
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions impliquant this compound comprennent les agents oxydants, les agents réducteurs et divers nucléophiles pour les réactions de substitution. Les conditions réactionnelles impliquent généralement des températures contrôlées, des solvants spécifiques et des catalyseurs pour faciliter les transformations souhaitées .
Principaux produits formés
Les principaux produits formés à partir des réactions de this compound dépendent des conditions réactionnelles et des réactifs spécifiques utilisés. Ces produits peuvent inclure des dérivés oxydés, réduits et substitués du composé d'origine .
Applications de la recherche scientifique
Chimie: Le composé est utilisé comme un outil pour étudier la voie de signalisation du facteur de croissance transformant bêta et son rôle dans divers processus chimiques.
Biologie: this compound est utilisé pour étudier les effets biologiques de l'inhibition du facteur de croissance transformant bêta, y compris son impact sur la croissance cellulaire, la migration et la différenciation.
Médecine: Le composé a montré un potentiel prometteur dans le traitement de divers cancers, notamment le cancer du pancréas et le carcinome hépatocellulaire, en inhibant la croissance tumorale et les métastases. .
Industrie: This compound est utilisé dans le développement de nouveaux agents thérapeutiques et comme composé de référence dans la découverte et le développement de médicaments
Mécanisme d'action
This compound exerce ses effets en inhibant l'activité kinase du récepteur de type I et de type II du facteur de croissance transformant bêta. Cette inhibition empêche la phosphorylation des molécules de signalisation en aval telles que Smad2, bloquant ainsi la voie de signalisation du facteur de croissance transformant bêta. Par conséquent, le composé peut supprimer la croissance, la migration et l'invasion des cellules tumorales, ainsi que réduire la fibrose et l'inflammation .
Mécanisme D'action
LY2109761 exerts its effects by inhibiting the kinase activity of transforming growth factor beta receptor type I and type II. This inhibition prevents the phosphorylation of downstream signaling molecules such as Smad2, thereby blocking the transforming growth factor beta signaling pathway. As a result, the compound can suppress tumor cell growth, migration, and invasion, as well as reduce fibrosis and inflammation .
Comparaison Avec Des Composés Similaires
Composés similaires
Galunisertib: Un autre inhibiteur du récepteur du facteur de croissance transformant bêta avec des applications thérapeutiques similaires.
GW788388: Un composé qui cible également la voie de signalisation du facteur de croissance transformant bêta.
Unicité de LY2109761
This compound est unique dans son inhibition double à la fois du récepteur de type I et de type II du facteur de croissance transformant bêta, ce qui permet une suppression plus complète de la voie de signalisation du facteur de croissance transformant bêta. Cette inhibition double rend this compound particulièrement efficace pour réduire la croissance et les métastases tumorales, ainsi que pour traiter la fibrose .
Propriétés
IUPAC Name |
4-[2-[4-(2-pyridin-2-yl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinolin-7-yl]oxyethyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O2/c1-2-9-27-22(4-1)26-25(24-5-3-11-31(24)29-26)21-8-10-28-23-18-19(6-7-20(21)23)33-17-14-30-12-15-32-16-13-30/h1-2,4,6-10,18H,3,5,11-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLVSLOZUHKNMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=NN2C1)C3=CC=CC=N3)C4=C5C=CC(=CC5=NC=C4)OCCN6CCOCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30470111 | |
| Record name | LY2109761 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30470111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
700874-71-1 | |
| Record name | LY-2109761 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0700874711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY2109761 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30470111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LY-2109761 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DV3HD37UBK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of LY2109761?
A1: this compound inhibits the kinase activity of both TGF-β type I (TβRI) and type II (TβRII) receptors. [, , ] This effectively blocks the TGF-β signaling pathway, a crucial pathway implicated in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Q2: How does this compound affect the TGF-β/Smad signaling pathway?
A2: this compound prevents the phosphorylation of Smad2 and Smad3, downstream signaling molecules in the TGF-β pathway. [, , , , , , ] This blockage disrupts the signal transduction cascade, ultimately impacting gene expression regulated by TGF-β.
Q3: Does this compound impact the Smad-independent TGF-β signaling pathway?
A3: Research suggests that this compound might not significantly affect the Smad-independent arm of TGF-β signaling. For instance, it did not show any impact on Nox4 expression and reactive oxygen species (ROS) levels in a study using human umbilical vein endothelial cells. []
Q4: What are the downstream effects of this compound on cellular processes?
A4: this compound has shown to inhibit tumor cell growth, migration, and invasion, and induce apoptosis in various cancer cell lines. [, , , , , , ] This inhibitory effect on cellular processes is attributed to its ability to modulate the expression of genes involved in cell adhesion (e.g., E-cadherin), angiogenesis (e.g., VEGF), and extracellular matrix remodeling (e.g., MMPs).
Q5: How does this compound impact the tumor microenvironment?
A5: Research indicates that this compound can modulate the tumor microenvironment by reducing the stromal component of tumors. [] It also inhibits the proliferation of cancer-associated fibroblasts and interrupts the crosstalk between cancer cells and their surrounding environment, leading to a decrease in tumor growth and dissemination.
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C26H29N5O2, and its molecular weight is 443.55 g/mol.
Q7: Is there information on the structure-activity relationship of this compound and its analogs?
A7: The provided research focuses on this compound specifically. Comparative studies with structural analogs are not included.
Q8: Has this compound demonstrated efficacy in preclinical models?
A8: Yes, this compound has shown promising preclinical efficacy in various cancer models. For example, it inhibited the growth and metastasis of pancreatic cancer cells in an orthotopic murine model. [] It also enhanced the efficacy of radiation therapy in glioblastoma models. []
Q9: Has resistance to this compound been observed in any studies?
A9: Yes, a study using a mouse skin model of chemically induced carcinogenesis observed the development of acquired resistance to this compound upon long-term exposure. [] The resistant tumors displayed elevated phospho-Smad2 levels and were more aggressive and inflammatory.
Q10: Are there specific biomarkers associated with this compound's efficacy?
A10: While the research highlights the role of phospho-Smad2 as a pharmacodynamic marker of this compound activity, [] further research is needed to identify reliable biomarkers for predicting and monitoring its efficacy in clinical settings.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
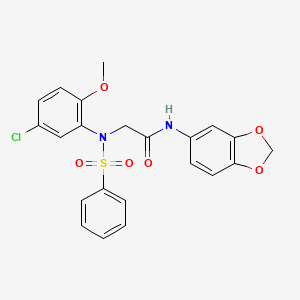
![1-(4-Bromophenyl)-2-(2-thiophen-2-yl-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethanone](/img/structure/B1675529.png)
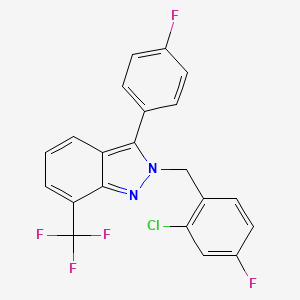
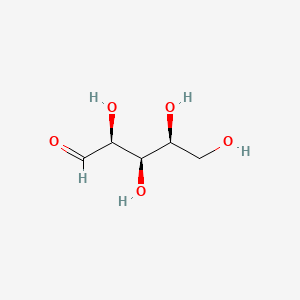
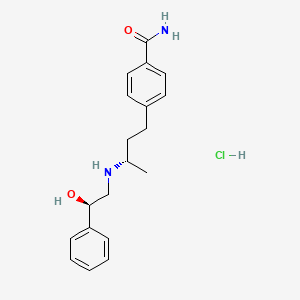
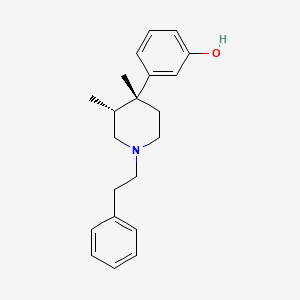
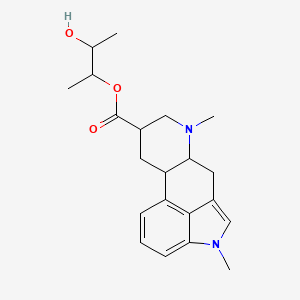
![8-chloro-5-(4-chlorophenyl)-5H-indeno[1,2-d]pyrimidine](/img/structure/B1675540.png)
![7-methyl-9-(methylsulfanylmethyl)-6,6a,8,9,10,10a-hexahydro-5aH-indolo[4,3-fg]quinoline](/img/new.no-structure.jpg)
